molecular formula C16H10Cl4N4OS B2978701 2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391886-99-0

2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2978701
CAS No.: 391886-99-0
M. Wt: 448.14
InChI Key: LAYPXDCDLSMMPH-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with 2,5-dichloro groups, linked via a methyl bridge to a 4,5-dihydro-1H-1,2,4-triazol-5-sulfanylidene (thione) ring. The triazolone moiety is further substituted with a 3,4-dichlorophenyl group. Structurally, it belongs to the triazolone class, which is notable for herbicidal activity, particularly as protoporphyrinogen oxidase (PPO) inhibitors . The dichloro substitutions on both the benzamide and phenyl groups suggest enhanced lipophilicity, which may influence bioavailability and target-site penetration .

Properties

IUPAC Name

2,5-dichloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl4N4OS/c17-8-1-3-11(18)10(5-8)15(25)21-7-14-22-23-16(26)24(14)9-2-4-12(19)13(20)6-9/h1-6H,7H2,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYPXDCDLSMMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NNC2=S)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for the preparation of carboxylic chloride, which then reacts with arylamines to form the final product . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rate and yield.

Major Products Formed

The major products formed from these reactions are various dichlorobenzamide derivatives, which are characterized by their unique structural and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and leading to the desired biological or chemical outcome .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Triazolone and Benzamide Derivatives

Compound Name Structural Features Chlorine Substitution Triazolone/Sulfanylidene Modification Key Functional Groups Application
Target Compound 2,5-dichloro benzamide, 3,4-dichlorophenyl, sulfanylidene Benzamide: 2,5; Phenyl: 3,4 5-sulfanylidene Benzamide, Triazolone, Thione Broadleaf herbicide (inferred)
Sulfentrazone 2,4-dichloro phenyl, methanesulfonamide, difluoromethyl triazolone Phenyl: 2,4 5-oxo, difluoromethyl Sulfonamide, Triazolone Soil-applied herbicide
Carfentrazone-ethyl Ethyl ester, trifluoromethyl triazolone, chlorophenyl Phenyl: Chloro substituents 5-oxo, trifluoromethyl Ester, Triazolone Post-emergence herbicide
Etobenzanid 2,3-dichlorophenyl, ethoxymethoxy benzamide Benzamide: 2,3 N/A Benzamide, Ether Pre-emergent herbicide
Diflufenican 2,4-difluorophenyl, trifluoromethylphenoxy pyridinecarboxamide Pyridine: N/A N/A Carboxamide, Pyridine Selective grass/weed control

Key Observations:

Triazolone Modifications: The target’s sulfanylidene group replaces the typical 5-oxo (C=O) in triazolones like sulfentrazone and carfentrazone-ethyl. Chlorine Substitution: The 3,4-dichlorophenyl group on the triazolone ring offers steric and electronic differences compared to sulfentrazone’s 2,4-dichlorophenyl group. This may influence binding to PPO enzymes, which are sensitive to substituent positioning .

Benzamide vs. Sulfonamide/Ester Functional Groups :

  • The target’s benzamide group contrasts with sulfentrazone’s sulfonamide and carfentrazone-ethyl’s ester. Benzamide’s planar structure may favor π-π stacking in hydrophobic enzyme pockets, whereas sulfonamides offer stronger acidity (lower pKa) for ionic interactions .

Physicochemical Properties :

  • The 2,5-dichloro benzamide in the target compound likely increases lipophilicity (higher logP) compared to etobenzanid’s 2,3-dichloro substitution, enhancing membrane permeability but reducing water solubility.
  • pKa Implications : Studies on triazolone derivatives in acetonitrile, isopropyl alcohol, and DMF () suggest solvent-dependent acidity. The target’s thione group may exhibit a pKa distinct from 5-oxo analogues, affecting protonation states in biological systems .

Biological Activity

2,5-Dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound based on various studies and data sources.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with a triazole moiety that is known to influence its biological properties. The presence of sulfur in the sulfanylidene group may also play a critical role in its activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using the National Cancer Institute's (NCI) 60 cancer cell line screening protocol. The results indicated that while the compound exhibited some level of activity, it was relatively low compared to other known anticancer agents. Specifically, it showed slight sensitivity in four cancer cell lines at a concentration of 10 µM, with leukemia lines being the most responsive .

Table 1: Summary of Anticancer Activity

Cell Line TypeSensitivity LevelConcentration (µM)
LeukemiaSlightly Sensitive10
MelanomaLow10
Lung CancerLow10
Breast CancerLow10

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interact with various biological targets involved in cell proliferation and apoptosis. The sulfanylidene group could also contribute to its reactivity and interaction with cellular components.

In Vivo Studies

In vivo studies have shown that similar compounds with triazole structures can modulate immune responses and exhibit anti-inflammatory properties. For example, compounds structurally related to this compound have demonstrated efficacy in reducing tumor growth in animal models through mechanisms involving immune modulation and direct cytotoxicity against tumor cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds indicates that modifications to the benzamide and triazole portions significantly affect their biological activity. Substitutions at specific positions on the aromatic rings can enhance potency and selectivity for certain biological targets . This information can guide future synthetic efforts to optimize the efficacy of this compound.

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